molecular formula C19H17Cl2N3O2S B215557 1-(3,5-Dichlorophenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

1-(3,5-Dichlorophenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No. B215557
M. Wt: 422.3 g/mol
InChI Key: SFEXHUBSUXZKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichlorophenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione, also known as DCTP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. This compound has also been shown to inhibit the activity of nuclear factor kappa B, which is involved in inflammation and the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(3,5-Dichlorophenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, this compound is a relatively new compound, and further research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for the study of 1-(3,5-Dichlorophenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione. One potential direction is the development of this compound-based therapies for cancer and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of Alzheimer's disease. Finally, the synthesis of this compound analogs may lead to the discovery of compounds with improved properties and potential applications.

Synthesis Methods

The synthesis of 1-(3,5-Dichlorophenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves the reaction between 3,5-dichlorophenyl isocyanate and 4-methyl-5,6,7,8-tetrahydroquinazoline-2-thiol. The resulting product is then treated with maleic anhydride to yield this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its anti-inflammatory properties and its potential use in the treatment of autoimmune diseases. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.

properties

Molecular Formula

C19H17Cl2N3O2S

Molecular Weight

422.3 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C19H17Cl2N3O2S/c1-10-14-4-2-3-5-15(14)23-19(22-10)27-16-9-17(25)24(18(16)26)13-7-11(20)6-12(21)8-13/h6-8,16H,2-5,9H2,1H3

InChI Key

SFEXHUBSUXZKPE-UHFFFAOYSA-N

SMILES

CC1=NC(=NC2=C1CCCC2)SC3CC(=O)N(C3=O)C4=CC(=CC(=C4)Cl)Cl

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)SC3CC(=O)N(C3=O)C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.